molecular formula C15H11ClN4O2S B4413173 N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B4413173
M. Wt: 346.8 g/mol
InChI Key: NMBJWWPRPDAWQR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as CPOT, is a chemical compound that belongs to the class of oxadiazole derivatives. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. It also inhibits the activation of NF-κB, a transcription factor that is involved in the inflammatory response. This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. This compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. It has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. It also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research of N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its dosage and administration for maximum effectiveness.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and inflammation in vitro and in vivo. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-10-4-3-5-11(8-10)18-13(21)9-23-15-20-19-14(22-15)12-6-1-2-7-17-12/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJWWPRPDAWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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N-(3-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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